molecular formula C8H6BClN2O2 B14855179 (8-Chloro-1,7-naphthyridin-3-YL)boronic acid

(8-Chloro-1,7-naphthyridin-3-YL)boronic acid

Cat. No.: B14855179
M. Wt: 208.41 g/mol
InChI Key: RIXXLFSRPSIMRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid typically involves the reaction of 8-chloro-1,7-naphthyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-1,7-naphthyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8-Chloro-1,7-naphthyridin-3-YL)boronic acid include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a boronic acid group and a naphthyridine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6BClN2O2

Molecular Weight

208.41 g/mol

IUPAC Name

(8-chloro-1,7-naphthyridin-3-yl)boronic acid

InChI

InChI=1S/C8H6BClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4,13-14H

InChI Key

RIXXLFSRPSIMRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=NC=C2)Cl)N=C1)(O)O

Origin of Product

United States

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